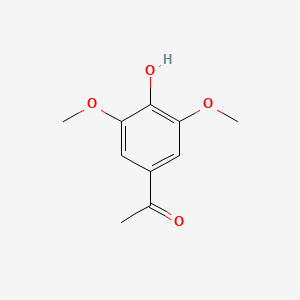
Acetosyringone
Overview
Description
Acetosyringone is a phenolic natural product and a chemical compound related to acetophenone and 2,6-dimethoxyphenol. It is known for its role in plant-pathogen recognition and is secreted at wounded sites of dicotyledons. This compound enhances the Agrobacterium-mediated gene transformation in dicots .
Mechanism of Action
Acetosyringone (AS) is a syringyl-type phenolic compound that plays a significant role in plant-pathogen interactions . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets a wide range of plant pathogenic bacteria . It has been shown to inhibit the growth of Pseudomonas bacteria . Moreover, it enhances the Agrobacterium-mediated gene transformation in dicots .
Mode of Action
The mode of action of this compound involves its interaction with hydrogen peroxide and peroxidase, forming a mixture (AS mix) that inhibits bacterial metabolism and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to plant pattern-triggered immunity (PTI). The level of free this compound is elevated during plant PTI responses in tobacco leaves . When combined with hydrogen peroxide and peroxidase (AS mix), components of the mix act synergistically to inhibit bacterial metabolism and proliferation rapidly in a wide range of plant pathogens .
Pharmacokinetics
It is known that this compound is rarely found in plants in free form .
Result of Action
The result of this compound’s action is the rapid inhibition of a diverse set of plant pathogenic bacteria . This effect is related to depolarization rather than to permeabilization of the bacterial cell membrane .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of this compound might have an important role in the inhibition of bacterial proliferation during PTI . Furthermore, the AS mix might form locally at sites of invading bacterial attachment to the plant cells .
Biochemical Analysis
Biochemical Properties
Acetosyringone plays a significant role in biochemical reactions, particularly in plant-pathogen recognition . It acts as a signal attracting and transforming unique, oncogenic bacteria in the genus Agrobacterium . The compound interacts with various enzymes and proteins, particularly those encoded by the virA gene on the Ti plasmid of Agrobacterium tumefaciens and the Ri plasmid of Agrobacterium rhizogenes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as a signal for plant-pathogen recognition . It also impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in relation to wounding and other physiological changes in plants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a signal attracting and transforming unique, oncogenic bacteria in the genus Agrobacterium is particularly noteworthy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetosyringone can be synthesized through various methods. One common synthetic route involves the iodination of veratraldehyde followed by oxidation to produce 5-iodoveratric acid, which is then converted to this compound . Another method involves the depolymerization of isolated rice straw lignin using metal catalyst-free conditions in a biphasic medium .
Industrial Production Methods: Industrial production of this compound often involves the depolymerization of lignin, a major component of lignocellulosic biomass. This process is environmentally friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Acetosyringone undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit the growth of Pseudomonas bacteria in the presence of hydrogen peroxide and peroxidase .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide and peroxidase. These reagents are often used under conditions that promote oxidation .
Major Products Formed: The major products formed from reactions involving this compound include various phenolic compounds. For example, the oxidation of this compound can lead to the formation of antimicrobial agents that inhibit bacterial metabolism .
Scientific Research Applications
Acetosyringone has a wide range of scientific research applications. In plant biotechnology, it is used to enhance the efficiency of Agrobacterium-mediated gene transformation in dicots . In synthetic biology, this compound is used for electrogenetic signaling, where it induces gene expression from the OxyRS regulon when oxidized . Additionally, this compound is used in the production of value-added materials such as polymers and fuels from lignin .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to acetosyringone include syringol, acetovanillone, syringaldehyde, and vanillin .
Uniqueness: What sets this compound apart from these similar compounds is its unique role in plant-pathogen recognition and its ability to enhance Agrobacterium-mediated gene transformation in dicots . Additionally, its use in electrogenetic signaling highlights its versatility and potential in synthetic biology .
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOBTAOGJIWAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062454 | |
| Record name | Acetosyringone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brown solid; [Sigma-Aldrich MSDS] | |
| Record name | Acetosyringone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2478-38-8 | |
| Record name | Acetosyringone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetosyringone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetosyringone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxy-3',5'-dimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOSYRINGONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866P45Y84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)


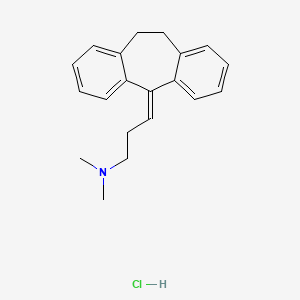
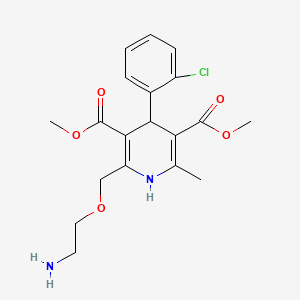
![ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide](/img/structure/B1664914.png)
![triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide](/img/structure/B1664915.png)
![trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664920.png)

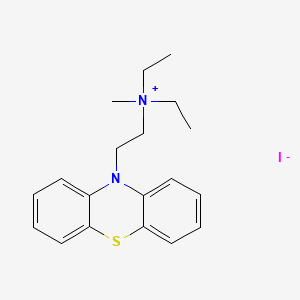
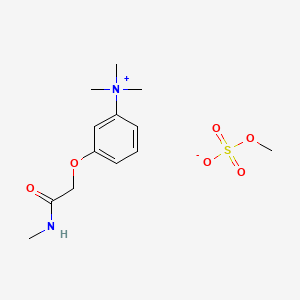
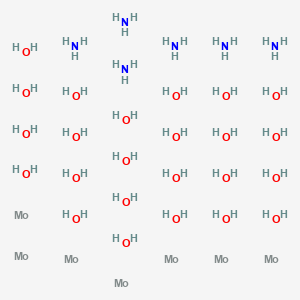
![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)
